N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes:
- 3-Fluorobenzyl substituent: Enhances binding interactions via fluorine’s electronegativity and hydrophobic effects.
- 3-Methylbutyl chain: A branched alkyl group that may influence lipophilicity and membrane permeability.
- Carboxamide moiety: Often critical for hydrogen bonding with biological targets, such as kinases or enzymes .
Properties
IUPAC Name |
N-cyclopentyl-2-[(3-fluorophenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O3/c1-17(2)12-13-31-25(35)22-11-10-19(24(34)29-21-8-3-4-9-21)15-23(22)33-26(31)30-32(27(33)36)16-18-6-5-7-20(28)14-18/h5-7,10-11,14-15,17,21H,3-4,8-9,12-13,16H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEWVMMBOZAOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analog: 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
This analog (hereafter Compound A ) shares the triazoloquinazoline backbone but differs in substituents :
| Feature | Original Compound | Compound A | Theoretical Impact |
|---|---|---|---|
| Benzyl Substituent | 3-Fluorobenzyl | 3-Chlorobenzyl | Fluorine’s smaller size and higher electronegativity may enhance target binding vs. chlorine’s bulkier, less polar profile. |
| N-Substituents | Cyclopentyl (N), 3-Methylbutyl (C4) | Diisobutyl (N and C4) | Cyclopentyl’s cyclic structure may reduce metabolic oxidation compared to diisobutyl’s branched chains. |
| Lipophilicity (logP) | Estimated higher | Likely lower | 3-Methylbutyl’s longer chain vs. diisobutyl’s branching may increase logP, enhancing membrane permeability. |
Bioactivity Implications :
- The 3-fluorobenzyl group in the original compound may improve target affinity in electron-deficient binding pockets (e.g., ATP sites in kinases) compared to Compound A’s 3-chlorobenzyl.
- Diisobutyl groups in Compound A could reduce steric hindrance but increase susceptibility to CYP450-mediated metabolism .
Broader Structural Class Comparisons
Imidazo[1,2-a]pyridine Derivatives (e.g., )
- Core Structure : Imidazo[1,2-a]pyridine vs. triazoloquinazoline.
- Substituents : Bromo and fluoro groups in imidazo derivatives vs. fluorobenzyl in the original compound.
- Impact : Bromine’s larger size may enhance half-life but reduce binding precision compared to fluorine’s targeted interactions. The carboxamide group in both scaffolds suggests shared hydrogen-bonding capabilities .
Marine Actinomycete-Derived Compounds (e.g., )
- While marine-derived compounds (e.g., salternamides) often prioritize macrocyclic or polyketide structures, the original compound’s synthetic triazoloquinazoline core reflects a divergent strategy for optimizing synthetic scalability and target specificity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the triazoloquinazoline core. Key steps include cyclocondensation of precursors (e.g., hydrazine derivatives with carbonyl-containing intermediates) and functionalization of substituents (e.g., fluorobenzyl or cyclopentyl groups). Critical parameters include:
- Solvent selection : Ethanol or dimethylformamide (DMF) for solubility and reactivity .
- Catalysts : Benzyltributylammonium bromide to accelerate cyclization .
- Temperature : Reflux conditions (~80–100°C) for cyclization steps .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. How can structural characterization be reliably performed for this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent connectivity and stereochemistry. For example, aromatic protons in the 3-fluorobenzyl group appear as distinct multiplets at δ 7.2–7.5 ppm .
- Mass Spectrometry (LC-MS) : To verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography : For absolute configuration determination, especially if chiral centers are present .
- Elemental Analysis : To validate carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer: Design a modular synthesis approach to vary substituents (e.g., fluorobenzyl, cyclopentyl, or 3-methylbutyl groups) and assess pharmacological effects:
- Substituent Variation : Replace the 3-fluorobenzyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate receptor binding .
- Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease targets) or cellular models (e.g., cancer cell lines) to correlate substituent effects with activity .
- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities based on substituent steric/electronic properties .
Q. What strategies resolve contradictions in reported biological activity data across similar analogs?
Methodological Answer: Discrepancies often arise from assay conditions or structural nuances. Mitigation strategies include:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Crystallographic Studies : Compare binding modes of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonding with the triazole ring) .
Q. How can computational methods enhance reaction design for derivatives of this compound?
Methodological Answer: Implement quantum chemical calculations (e.g., DFT) and reaction path search algorithms:
- Transition State Analysis : Identify energy barriers for key steps (e.g., triazole ring formation) to optimize catalysts or solvents .
- Machine Learning : Train models on existing reaction data (e.g., yields, substituent effects) to predict optimal conditions for novel derivatives .
- In Silico Screening : Prioritize synthetic targets by predicting ADMET properties (e.g., LogP, solubility) early in the design phase .
Q. What experimental approaches elucidate the pharmacological mechanism of action?
Methodological Answer: Combine biochemical and cellular techniques:
- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis or inflammation pathways) .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) for putative targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
